molecular formula C16H17N3O4S2 B2523585 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 865592-30-9

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Cat. No. B2523585
CAS RN: 865592-30-9
M. Wt: 379.45
InChI Key: XUYGJUACHUHFDM-UHFFFAOYSA-N
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Description

“N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide” is a chemical compound with the molecular formula C16H17N3O4S2 . Its average mass is 379.454 Da and its monoisotopic mass is 379.066040 Da .


Molecular Structure Analysis

The molecular structure of “N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide” consists of 16 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

“N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide” has a molecular formula of C16H17N3O4S2, an average mass of 379.454 Da, and a monoisotopic mass of 379.066040 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide (also known as N-{6-[(diethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide), focusing on six unique applications:

Antibacterial Agents

This compound has shown potential as an antibacterial agent. The presence of the furan and benzothiazole moieties contributes to its ability to inhibit bacterial growth. Research indicates that such compounds can be effective against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibiotics .

Antifungal Applications

The sulfonamide group in this compound is known for its antifungal properties. Studies have demonstrated that derivatives of benzothiazole with sulfonamide groups can inhibit the growth of various fungal strains. This makes the compound a candidate for developing treatments for fungal infections .

Anticancer Research

Compounds containing benzothiazole and furan structures have been investigated for their anticancer properties. The unique structure of this compound allows it to interact with cancer cell DNA, potentially leading to apoptosis (programmed cell death). This makes it a promising candidate for further research in cancer therapy .

Anti-inflammatory Agents

The compound’s structure suggests potential anti-inflammatory properties. Benzothiazole derivatives have been studied for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenase (COX). This could lead to the development of new anti-inflammatory drugs .

Agricultural Fungicides

In addition to medical applications, this compound can be used in agriculture as a fungicide. The sulfonamide group is effective against plant pathogenic fungi, helping to protect crops from fungal diseases. This application is crucial for improving crop yields and ensuring food security .

Photodynamic Therapy

The compound’s structure allows it to be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The benzothiazole and furan moieties can absorb light and generate reactive oxygen species, which can destroy cancer cells. This makes it a promising candidate for PDT research .

properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-3-19(4-2)25(21,22)11-7-8-12-14(10-11)24-16(17-12)18-15(20)13-6-5-9-23-13/h5-10H,3-4H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYGJUACHUHFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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